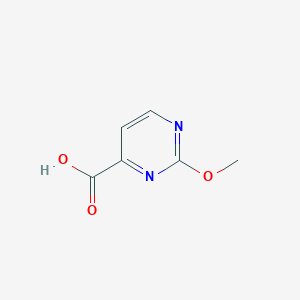

2-Methoxypyrimidine-4-carboxylic acid

CAS No.: 75825-60-4

Cat. No.: VC3742374

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75825-60-4 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 2-methoxypyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H6N2O3/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | POQZDRCLBKQLRD-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=N1)C(=O)O |

| Canonical SMILES | COC1=NC=CC(=N1)C(=O)O |

Introduction

2-Methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It is characterized by a pyrimidine ring substituted with a methoxy group at position 2 and a carboxylic acid functional group at position 4. The compound is primarily used in laboratory research and chemical synthesis.

Structural Features

The compound contains:

-

A six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3.

-

A methoxy (-OCH₃) substituent at position 2.

-

A carboxylic acid (-COOH) group at position 4.

These features contribute to its chemical reactivity, solubility, and potential biological activity.

Safety and Hazard Information

| Hazard Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes) |

The compound is classified under GHS07, indicating it poses moderate health hazards.

Laboratory Use

2-Methoxypyrimidine-4-carboxylic acid is widely used as:

-

A building block in organic synthesis.

-

An intermediate in the preparation of pharmaceuticals or agrochemicals.

Potential Biological Activity

Although specific biological activities for this compound are not well-documented, similar pyrimidine derivatives have been studied for their roles in:

-

Antimicrobial agents.

-

Enzyme inhibitors.

-

Pharmaceutical applications targeting metabolic pathways.

Synthesis

The synthesis of 2-methoxypyrimidine-4-carboxylic acid typically involves:

-

Functionalization of the pyrimidine ring.

-

Introduction of the methoxy group at position 2.

-

Carboxylation at position 4 through established organic chemistry protocols.

Detailed synthetic methodologies are not readily available in public literature but may involve standard heterocyclic chemistry techniques.

Comparison with Related Compounds

The structural differences significantly influence the physicochemical properties and potential applications of these compounds.

Research Insights

While specific research on 2-methoxypyrimidine-4-carboxylic acid is limited, studies on related pyrimidine derivatives suggest:

-

Potential use in drug discovery due to the bioactivity of pyrimidine scaffolds.

-

Applications in agrochemical development, particularly as intermediates for pesticides or herbicides .

Further investigation into its reactivity and biological properties could uncover novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume